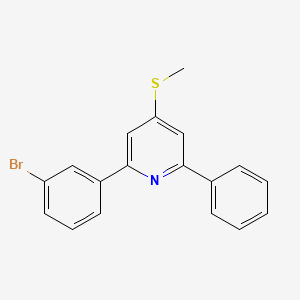
2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The bromophenyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the methylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine
- 2-(3-Fluorophenyl)-4-methylthio-6-phenylpyridine
- 2-(3-Iodophenyl)-4-methylthio-6-phenylpyridine
Uniqueness
2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
特性
CAS番号 |
116610-64-1 |
|---|---|
分子式 |
C18H14BrNS |
分子量 |
356.3 g/mol |
IUPAC名 |
2-(3-bromophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14BrNS/c1-21-16-11-17(13-6-3-2-4-7-13)20-18(12-16)14-8-5-9-15(19)10-14/h2-12H,1H3 |
InChIキー |
RZZDCJHQUYNPCB-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


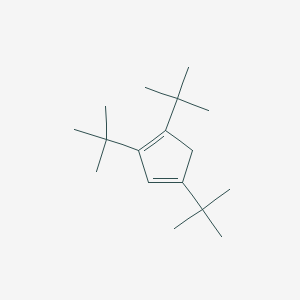
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
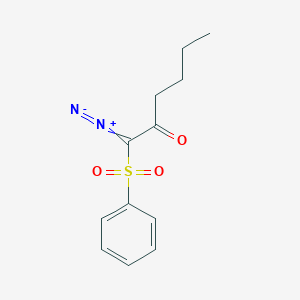

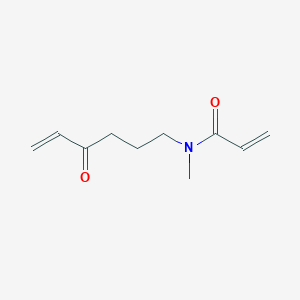

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
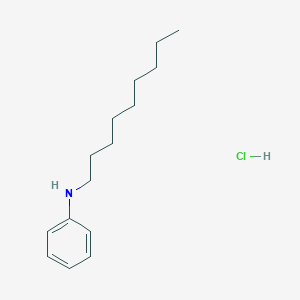
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
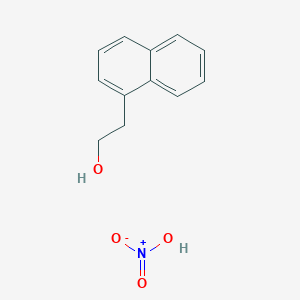
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
